pKa and Ionization State vs. 1-Ethyl Isomer
The acid dissociation constant (pKa) of 2-ethylindazole-6-carboxylic acid is predicted to be 3.85 ± 0.30, whereas its N1-ethyl positional isomer exhibits a predicted pKa of 4.09 ± 0.30 . This 0.24-unit difference corresponds to a ~1.7-fold difference in the ratio of ionized to neutral species at pH 7.4, directly impacting aqueous solubility and membrane permeability.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 3.85 ± 0.30 |
| Comparator Or Baseline | 1-Ethyl-1H-indazole-6-carboxylic acid: 4.09 ± 0.30 |
| Quantified Difference | 0.24 pKa units lower (more acidic) |
| Conditions | ACD/Labs predicted values |
Why This Matters
A lower pKa translates to a greater proportion of ionized species at physiological pH, which can enhance aqueous solubility but may reduce passive membrane diffusion, a critical consideration in cell-based assays and in vivo studies.
